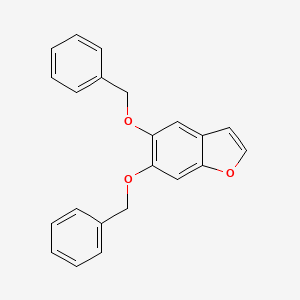

5,6-bis(benzyloxy)-1-benzofuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzofuran derivatives often involves multi-step chemical reactions, starting from simple precursors like p-cresol and glyoxal to form more complex structures such as dihydrobenzofuro[2,3-b]benzofuran derivatives. Knoevenagel polycondensation, a key reaction step, is frequently used, leading to high-yield production of main-chain polymers with good thermal properties (Namazi, Assadpour, Pourabbas, & Entezami, 2001).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including 5,6-bis(benzyloxy)-1-benzofuran, is characterized using techniques like X-ray crystallography, NMR, and IR spectroscopy. These methods provide insights into the arrangement of atoms, bond lengths, angles, and the overall geometry of the molecule. For instance, X-ray analysis of related compounds has shown symmetrical structures and detailed electron distribution, which are crucial for understanding the reactivity and properties of these molecules (Akiba et al., 2005).

Chemical Reactions and Properties

Benzofuran derivatives undergo a variety of chemical reactions, influenced by their functional groups and molecular structure. These reactions include Knoevenagel condensation, Diels-Alder reactions, and nucleophilic substitutions, leading to a diverse range of products with potential applications in polymer science, materials engineering, and pharmaceuticals. The reactivity of these compounds is often studied using theoretical calculations and experimental data to understand the underlying mechanisms and optimize the synthesis processes (Sanad, Ahmed, Mekky, & Abdallah, 2021).

Physical Properties Analysis

The physical properties of 5,6-bis(benzyloxy)-1-benzofuran, such as solubility, melting point, and crystallinity, are crucial for its application in various fields. These properties are determined by the molecular structure and the nature of substituents on the benzofuran core. Studies have shown that the introduction of alkyl or aryl groups can significantly affect these properties, leading to materials with tailored characteristics for specific applications (Goker, Hizalan, Udum, & Toppare, 2014).

Chemical Properties Analysis

The chemical properties of 5,6-bis(benzyloxy)-1-benzofuran, including reactivity, stability, and redox behavior, are influenced by its electronic structure and the presence of functional groups. These properties are pivotal for its use in organic synthesis, materials science, and potentially as intermediates in pharmaceuticals. The redox properties, in particular, have been explored in the context of developing new materials with desirable electronic and photonic characteristics (Bryce, Fleckenstein, & Hünig, 1990).

科学的研究の応用

Solvent Selection and Material Properties

A study by Walker et al. (2011) investigated the solubilities of specific organic compounds, including those related to benzofuran derivatives, to optimize solvent selection for molecular bulk heterojunction systems. This research aimed at improving power conversion efficiencies in organic photovoltaics, showcasing the relevance of benzofuran derivatives in renewable energy applications (Walker et al., 2011).

Synthesis of Novel Compounds with Biological Activities

Research by Mekky and Sanad (2020) focused on the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating potent antibacterial and biofilm inhibition activities. This study highlights the potential of benzofuran derivatives in developing new antimicrobial agents with specific efficacy against resistant bacterial strains (Mekky & Sanad, 2020).

Catalytic Applications and Mechanistic Insights

A publication by Imamoto et al. (2012) presented the synthesis of rigid P-chiral phosphine ligands, including derivatives related to benzofurans, for use in rhodium-catalyzed asymmetric hydrogenation of alkenes. The study contributes to the understanding of reaction pathways and enantioselection mechanisms, indicating the role of benzofuran derivatives in facilitating precise catalytic reactions (Imamoto et al., 2012).

Electrochemical and Optical Properties

Goker et al. (2014) explored the electrochemical and optical properties of benzooxadiazole-containing polymers, with derivatives including 5,6-bis(octyloxy)-2,1,3-benzoxadiazole. The study addresses the potential of these compounds in electrochromic devices, emphasizing the impact of structural variations on electronic properties (Goker et al., 2014).

Material Synthesis and Polymer Science

Namazi et al. (2001) conducted research on the polycondensation of bis(cyanoacetate) with derivatives of benzofuran, leading to the synthesis of donor-acceptor polymers. This work underscores the versatility of benzofuran derivatives in polymer science, particularly in creating materials with unique electronic and structural properties (Namazi et al., 2001).

特性

IUPAC Name |

5,6-bis(phenylmethoxy)-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O3/c1-3-7-17(8-4-1)15-24-21-13-19-11-12-23-20(19)14-22(21)25-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAHPSGUIRICGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CO3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Bis(phenylmethoxy)-1-benzofuran | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5550865.png)

![9-(1H-indol-5-ylmethyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550882.png)

![3-chloro-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5550894.png)

![5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5550899.png)

![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(1-piperidinylcarbonyl)benzenesulfonamide](/img/structure/B5550900.png)

![phenyl [4-(cyanomethyl)phenyl]carbamate](/img/structure/B5550906.png)

![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5550909.png)

![1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5550913.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide](/img/structure/B5550930.png)

![1-(3-ethoxy-4-hydroxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5550943.png)

![N-ethyl-4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5550950.png)